molecular formula C12H21NO2 B7721365 tert-butyl 4-ethylidenepiperidine-1-carboxylate

tert-butyl 4-ethylidenepiperidine-1-carboxylate

Cat. No.: B7721365
M. Wt: 211.30 g/mol
InChI Key: XQMRPSPROJYUJM-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethylidenepiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO2 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and an ethylidene substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-ethylidenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-ethylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The ethylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide is commonly used.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-ethylidenepiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and specificity for certain biological targets.

Industry: Industrially, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethylidene group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-methylenepiperidine-1-carboxylate
  • tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate
  • tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Uniqueness: tert-Butyl 4-ethylidenepiperidine-1-carboxylate is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-ethylidenepiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5H,6-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRPSPROJYUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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